3H-pyrrolo[3,2-f]quinoline
Overview
Description
3H-pyrrolo[3,2-f]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is part of the larger family of pyrroloquinolines, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[3,2-f]quinoline typically involves the construction of the pyrrole and quinoline rings. One common method is the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment . This reaction constructs the condensed pyrrolo[2,3-c]pyridine fragment, which can then be transformed into the desired compound through further reactions.
Another approach involves the annulation of the pyridine ring in the final step of the synthesis. This method often uses the Pictet-Spengler reaction, accompanied by cyclization and oxidation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can improve yield and reduce production costs. For example, palladium-catalyzed cross-coupling reactions are commonly employed in industrial settings to construct the pyrrole ring .
Chemical Reactions Analysis
Types of Reactions
3H-pyrrolo[3,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
3H-pyrrolo[3,2-f]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-pyrrolo[3,2-f]quinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
3H-pyrrolo[3,2-f]quinoline can be compared to other similar compounds, such as:
1H-pyrrolo[2,3-f]quinoline: This compound has a similar structure but differs in the position of the nitrogen atom in the pyrrole ring.
3H-pyrrolo[2,3-c]quinoline: This compound has a different arrangement of the pyrrole and quinoline rings, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure, which imparts unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3H-pyrrolo[3,2-f]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-8-9-5-7-13-11(9)4-3-10(8)12-6-1/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQREKCNWFIYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CN3)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358630 | |
Record name | 3H-pyrrolo[3,2-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232-85-9 | |
Record name | 3H-Pyrrolo[3,2-f]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-pyrrolo[3,2-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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